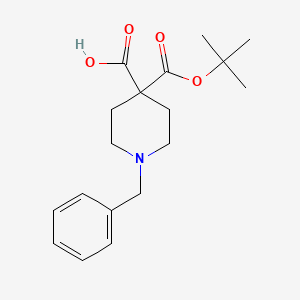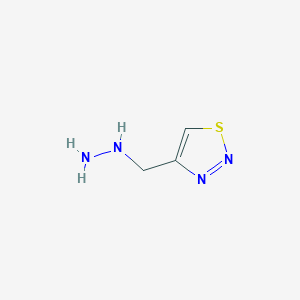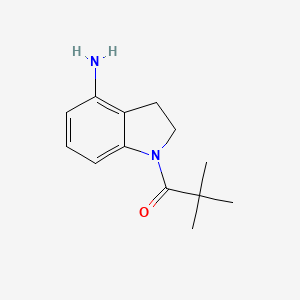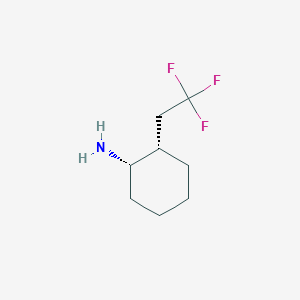
Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Formation of the pyrrolidine-2,5-dione ring: This can be synthesized via a cyclization reaction involving an appropriate dicarboxylic acid derivative.
Coupling of the two moieties: The final step would involve coupling the pyrazole and pyrrolidine-2,5-dione rings under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione: Similar compounds might include other pyrazole derivatives or pyrrolidine-2,5-dione derivatives.
Comparison: Compared to these similar compounds, (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione might exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and biological activity.
Properties
CAS No. |
907988-40-3 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H17N3O3/c1-13-18(21-23(19(13)25)15-10-6-3-7-11-15)16-12-17(24)22(20(16)26)14-8-4-2-5-9-14/h2-11,16,21H,12H2,1H3 |
InChI Key |
ZWGOAHWCLOGHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13644929.png)


![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)







